Enamidase Substrate Specificity: THON vs. 6-Hydroxynicotinate Inactivity
The bifunctional Fe-Zn enzyme enamidase is the sole catalyst for the ring-opening hydrolysis of 1,4,5,6-tetrahydro-6-oxonicotinate (THON) in the Eubacterium barkeri nicotinate catabolic pathway. Its purified form exhibits a specific activity of 57 units/mg and a Km of 5 mM for THON . In contrast, the immediate metabolic precursor, 6-hydroxynicotinate, is not a substrate for enamidase and requires prior reduction by a separate enzyme, 6-hydroxynicotinate reductase, to form THON . This absolute substrate discrimination means that no step in the pathway can be bypassed by substituting THON with its commercially more common analog, 6-hydroxynicotinic acid.
| Evidence Dimension | Enzymatic substrate specificity and kinetic parameters for enamidase |
|---|---|
| Target Compound Data | THON: Specific activity = 57 U/mg; Km = 5 mM |
| Comparator Or Baseline | 6-Hydroxynicotinate: No detectable activity as a substrate for purified enamidase |
| Quantified Difference | Qualitatively absolute; THON is a substrate, 6-hydroxynicotinate is not. |
| Conditions | Purified recombinant enamidase from E. barkeri; UV-spectrophotometric assay at 307 nm |
Why This Matters
For any researcher procuring a substrate for enamidase characterization, inhibitor screening, or biocatalytic ring-opening studies, THON is mandatory and its precursor is non-functional.
- [1] Alhapel A, Darley DJ, Wagener N, Eckel E, Elsner N, Pierik AJ. Molecular and functional analysis of nicotinate catabolism in Eubacterium barkeri. Proc Natl Acad Sci U S A. 2006 Aug 7;103(33):12341-6. View Source
